Nicorandil is a vasodilator compound with applications in cardiovascular research. [] It functions as both a nitrate and a potassium channel opener. [] It is classified as a hybrid drug due to its dual mechanism of action, involving both nitrate-like effects and ATP-sensitive potassium (KATP) channel opening properties. [, ] In scientific research, nicorandil serves as a valuable tool for investigating cardiovascular physiology, particularly in models of angina, myocardial infarction, and hypertension. [, ]
While the provided abstracts do not delve into specific synthesis methods for nicorandil, they do highlight its metabolic transformation. Notably, nicorandil undergoes hepatic metabolism, primarily through denitration, resulting in the pharmacologically inactive metabolite N-(2-hydroxyethyl) nicotinamide. [] Another metabolic pathway involves the reduction of the alkyl chain, leading to the formation of nicotinamide and nicotinic acid. []
The molecular structure of nicorandil consists of a nicotinamide moiety linked to an ethyl nitrate group via an amide bond. [] This structural feature contributes to its dual mechanism of action, with the nitrate group responsible for its nitrate-like effects and the nicotinamide moiety interacting with KATP channels. []
Nitrate-like effect: Similar to other nitrates, nicorandil acts as a nitric oxide (NO) donor. [] This NO release leads to the activation of guanylate cyclase, increasing cyclic guanosine monophosphate (cGMP) levels within vascular smooth muscle cells, ultimately resulting in vasodilation. []
KATP Channel Opening: Nicorandil directly activates ATP-sensitive potassium (KATP) channels located on vascular smooth muscle cells. [] This activation leads to potassium efflux, hyperpolarization of the cell membrane, and a subsequent decrease in calcium influx through voltage-gated calcium channels, ultimately promoting vasodilation. [, , ]
This dual mechanism of action makes nicorandil particularly effective in inducing vasodilation and reducing cardiac workload. []
While the provided abstracts lack specific details on the physical and chemical properties of nicorandil, they do mention its rapid absorption through various administration routes, including intravenous, portal vein, intrajejunal, intraperitoneal, and subcutaneous. [] This suggests good solubility and permeability characteristics. Furthermore, nicorandil exhibits a relatively slow rate of hepatic metabolism compared to other nitrates like nitroglycerin, contributing to its longer duration of action. []
Investigating Myocardial Ischemia: Researchers utilize nicorandil to induce preconditioning and postconditioning effects, protecting the myocardium against ischemia-reperfusion injury in various animal models. [, , , ]
Studying Endothelial Function: Studies demonstrate that long-term nicorandil administration can improve endothelial function, suggesting potential benefits in managing cardiovascular risk factors. []
Exploring Cardiac Fibroblast Proliferation: Research indicates that nicorandil can inhibit the proliferation of cardiac fibroblasts, potentially impacting cardiac remodeling processes. []
Analyzing Vascular Reactivity: Nicorandil is employed to investigate vascular reactivity in different vascular beds, including coronary, peripheral, and pulmonary arteries. [, ]
Developing Novel Drug Delivery Systems: The development of transdermal therapeutic systems (TTS) incorporating nicorandil highlights its potential for sustained drug delivery applications. []
Optimizing Dosing Regimens: Further research is needed to develop personalized dosing regimens for nicorandil, considering factors such as age, renal function, and concomitant medications. []
Exploring Novel Therapeutic Applications: Investigating the potential of nicorandil in other cardiovascular conditions beyond angina, such as heart failure and pulmonary hypertension. []
Elucidating Molecular Mechanisms: Further research is crucial to fully unravel the intricate molecular mechanisms underlying nicorandil's therapeutic effects, especially regarding its interaction with KATP channels and downstream signaling pathways. []
Developing New Formulations: Exploring alternative drug delivery systems, such as sustained-release formulations, to enhance patient compliance and optimize therapeutic outcomes. []
Investigating Potential Drug Interactions: Conducting comprehensive studies to assess potential drug interactions between nicorandil and other commonly prescribed medications, particularly those metabolized by cytochrome P450 enzymes. []
CAS No.:
CAS No.: 126456-06-2
CAS No.: 507-60-8
CAS No.: 2134602-45-0
CAS No.: 25394-57-4
CAS No.: